N-cyclopentyl-2-(2,6-dimethylmorpholin-4-yl)acetamide
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Overview
Description
N-cyclopentyl-2-(2,6-dimethylmorpholin-4-yl)acetamide is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.34186 g/mol . This compound is characterized by the presence of a cyclopentyl group, a morpholine ring substituted with two methyl groups at positions 2 and 6, and an acetamide group.
Preparation Methods
The synthesis of N-cyclopentyl-2-(2,6-dimethylmorpholin-4-yl)acetamide typically involves the reaction of cyclopentylamine with 2,6-dimethylmorpholine-4-carboxylic acid or its derivatives under suitable reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond. The reaction conditions may include the use of solvents like dichloromethane or dimethylformamide (DMF) and may require heating or stirring for several hours to complete the reaction .
Chemical Reactions Analysis
N-cyclopentyl-2-(2,6-dimethylmorpholin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the morpholine ring or the cyclopentyl group are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Scientific Research Applications
N-cyclopentyl-2-(2,6-dimethylmorpholin-4-yl)acetamide has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(2,6-dimethylmorpholin-4-yl)acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .
Comparison with Similar Compounds
N-cyclopentyl-2-(2,6-dimethylmorpholin-4-yl)acetamide can be compared with other similar compounds, such as:
N-cyclopentyl-2-(2,6-dimethylmorpholin-4-yl)ethanamide: This compound has a similar structure but with an ethanamide group instead of an acetamide group.
N-cyclopentyl-2-(2,6-dimethylmorpholin-4-yl)propionamide: This compound features a propionamide group, differing from the acetamide group in the original compound.
N-cyclopentyl-2-(2,6-dimethylmorpholin-4-yl)butanamide: This compound has a butanamide group, providing a longer carbon chain compared to the acetamide group.
These similar compounds share structural features with this compound but differ in the length and nature of the carbon chain attached to the amide group, which can influence their chemical properties and biological activities.
Properties
IUPAC Name |
N-cyclopentyl-2-(2,6-dimethylmorpholin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-10-7-15(8-11(2)17-10)9-13(16)14-12-5-3-4-6-12/h10-12H,3-9H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCQSPDETVOTHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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